N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide
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Overview
Description
“N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . The compound also includes a cyclopropyl group (a three-carbon ring), a cyclobutanecarboxamide group (a four-carbon ring with a carboxamide group), and a methyl group (a single carbon atom with three hydrogen atoms) attached to the nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the cyclopropyl group, and the cyclobutanecarboxamide group. Thiophene derivatives can be synthesized through various methods, including condensation reactions like the Gewald reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene ring, cyclopropyl group, and cyclobutanecarboxamide group would all contribute to the overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including oxidation and alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially make the compound aromatic, giving it certain chemical stability .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Analytical Characterization of Research Chemicals : A study by McLaughlin et al. (2016) presents the synthesis and analytical characterization of a compound closely related to N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide, highlighting the challenges and intricacies involved in the accurate identification of research chemicals. The study emphasizes the importance of detailed analytical processes in distinguishing compounds with similar structures and potential mislabeling issues in the research chemical industry McLaughlin et al., 2016.
Biological Activities and Applications
Inhibitory Activity Against FTO Protein : A novel small-molecule binding site of the Fat Mass and Obesity Associated (FTO) protein was identified by He et al. (2015), demonstrating the potential of cyclobutanecarboxamide derivatives as inhibitors of FTO. This discovery opens new avenues for developing selective and potent inhibitors targeting obesity or obesity-associated diseases, highlighting the therapeutic applications of these compounds He et al., 2015.
Metabolic Stability and Drug Design : Franz et al. (2017) investigated the in vitro metabolism of the synthetic cannabinoid 3,5-AB-CHMFUPPYCA, a compound with structural similarities to this compound. The study provides insights into metabolic pathways and thermal stability, which are crucial for designing drugs with favorable pharmacokinetic profiles Franz et al., 2017.
Synthesis Techniques and Drug Development
- Mechanosynthesis of Pharmaceutically Relevant Compounds : Research by Tan et al. (2014) introduces mechanochemistry as an innovative synthesis method for pharmaceutically relevant sulfonyl-(thio)ureas, including known anti-diabetic drugs. This approach represents a more sustainable and efficient route for producing drugs and highlights the potential of mechanochemistry in pharmaceutical synthesis Tan et al., 2014.
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene derivatives are a significant class of compounds with potential for further structural optimization. They have been used in a variety of scientific studies, ranging from drug development to material sciences . Therefore, “N-((1-(thiophen-2-yl)cyclopropyl)methyl)cyclobutanecarboxamide” could potentially be a subject of future research in these areas.
properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-12(10-3-1-4-10)14-9-13(6-7-13)11-5-2-8-16-11/h2,5,8,10H,1,3-4,6-7,9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFDMSFDERCPEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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